molecular formula C9H14N2O3 B8495093 Ethyl 5-(2-hydroxypropan-2-yl)-1H-pyrazole-3-carboxylate

Ethyl 5-(2-hydroxypropan-2-yl)-1H-pyrazole-3-carboxylate

Cat. No. B8495093
M. Wt: 198.22 g/mol
InChI Key: UGTVAOFDHSVUBL-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

Ethyl 5-(2-hydroxypropan-2-yl)-1H-pyrazole-3-carboxylate (1.609 mmol, 0.319 g) was dissolved in ethanol (1 ml) and THF (4 ml). 2 M NaOH (8.05 mmol, 4.02 ml) was added and the resulting mixture was stirred overnight at RT. The reaction mixture was carefully neutralized with HCl and evaporated. The residue was dissolved in a small amount of ethanol and the salts were removed by filtration. The filtrate was evaporated. 0.227 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 1.39 (s, 6H), 4.72 (bs, 1H), 6.24 (s, 1H), 12.20 (bs, 1H).
Quantity
0.319 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
4.02 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:5]1[NH:9][N:8]=[C:7]([C:10]([O:12]CC)=[O:11])[CH:6]=1)([CH3:4])[CH3:3].[OH-].[Na+].Cl>C(O)C.C1COCC1>[OH:1][C:2]([C:5]1[NH:9][N:8]=[C:7]([C:10]([OH:12])=[O:11])[CH:6]=1)([CH3:4])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
0.319 g
Type
reactant
Smiles
OC(C)(C)C1=CC(=NN1)C(=O)OCC
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.02 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a small amount of ethanol
CUSTOM
Type
CUSTOM
Details
the salts were removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC(C)(C)C1=CC(=NN1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.227 g
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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